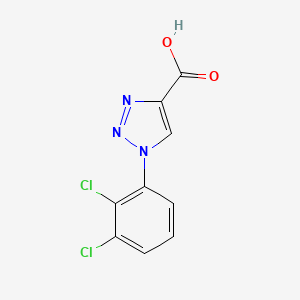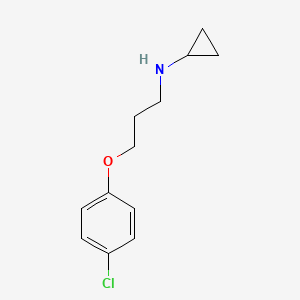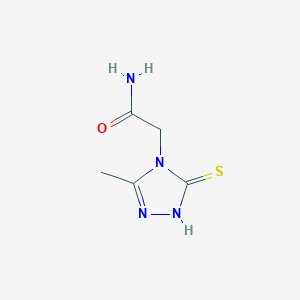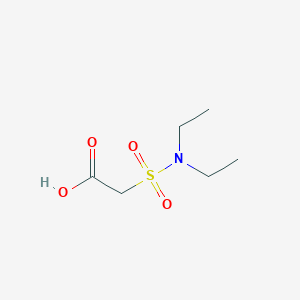
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
Vue d'ensemble
Description
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a fluorinated pteridine derivative, a type of heterocyclic compound composed of nitrogen, carbon, and oxygen atoms. It is a versatile compound with many potential applications in science and medicine.
Applications De Recherche Scientifique
Synthesis Methods and Reactivity Research into the chemical reactivity and synthesis methods of compounds similar to 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one has been quite extensive. Steinlin, Sonati, and Vasella (2008) explored [3+2] dipolar cycloadditions of N(5)-oxides to create C(6)-substituted pteridinones, demonstrating a method for synthesizing pteridinones with functionalized side chains at C(6) (T. Steinlin, Tiziana Sonati, & A. Vasella, 2008). This research indicates a pathway for synthesizing derivatives of pteridin-4(3H)-one.
Satheeshkumar, Sayın, Kaminsky, and Karnam JayarampillaiRajendra Prasad (2017) investigated the synthesis, spectral analysis, and quantum chemical studies on similar compounds, contributing to the understanding of molecular geometry and chemical reactivity, which could be relevant for derivatives of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (R. Satheeshkumar et al., 2017).
Applications in Material Science Pteridine derivatives have been studied for their self-assembling behaviors and fluorescence response to mechanical forces. Xu, Jia, Lu, Zheng, Lv, Y. Shu, and Jingbo Sun (2020) synthesized π-conjugated compounds based on pteridine derivatives, which exhibited different self-assembling abilities and fluorescence response to mechanical forces. This research might offer insights into the potential applications of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in material sciences, particularly in the development of organogelators with piezofluorochromism properties (Shenzhen Xu et al., 2020).
Biological Interactions and Potential Applications Gold(I) complexes incorporating emissive mercapto-pteridine ligands were synthesized and studied by Mullice, Mottram, Hallett, and Simon J. A. Pope (2012). Their research on the luminescence properties and preliminary cytotoxic evaluation against various adenocarcinoma cell lines suggests potential biomedical applications of pteridine derivatives, which could extend to compounds like 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (L. A. Mullice et al., 2012).
Propriétés
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMXGXQKYVLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659064 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one | |
CAS RN |
914289-59-1 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)


![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)


![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)